molecular formula C11H12N4OS B2704151 4-amino-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one CAS No. 897622-98-9

4-amino-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2704151
CAS No.: 897622-98-9
M. Wt: 248.3
InChI Key: HPUNOAOKGSEAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a chemical compound with a complex structure that includes an amino group, a triazinone ring, and a methylphenyl group

Scientific Research Applications

4-amino-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of 3-methylbenzyl chloride with thiourea to form 3-methylphenylmethylthiourea. This intermediate is then reacted with cyanogen bromide to form the triazinone ring. The final product is obtained after purification steps such as recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 4-amino-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is unique due to its triazinone ring, which imparts specific chemical and biological properties that are not present in the similar compounds listed above

Properties

IUPAC Name

4-amino-3-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-8-3-2-4-9(5-8)7-17-11-14-13-6-10(16)15(11)12/h2-6H,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUNOAOKGSEAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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